molecular formula C10H23N3O3 B12298411 2-Amino-6-[(4-amino-2-hydroxybutyl)amino]hexanoic acid

2-Amino-6-[(4-amino-2-hydroxybutyl)amino]hexanoic acid

Cat. No.: B12298411
M. Wt: 233.31 g/mol
InChI Key: BZUIJMCJNWUGKQ-UHFFFAOYSA-N
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Description

2-Amino-6-[(4-amino-2-hydroxybutyl)amino]hexanoic acid, also known as hypusine, is a unique amino acid derivative. It is formed post-translationally in eukaryotic cells and is a critical component of the eukaryotic translation initiation factor 5A (eIF5A). This compound plays a significant role in cellular processes, including protein synthesis and cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-[(4-amino-2-hydroxybutyl)amino]hexanoic acid involves multiple steps. One common method includes the reaction of lysine with spermidine, catalyzed by the enzyme deoxyhypusine synthase. This reaction forms deoxyhypusine, which is subsequently hydroxylated by deoxyhypusine hydroxylase to produce hypusine .

Industrial Production Methods

Industrial production of this compound is not widely reported due to its specific biological role and the complexity of its synthesis. it can be synthesized in laboratory settings using recombinant DNA technology to overexpress the necessary enzymes in suitable host cells .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-[(4-amino-2-hydroxybutyl)amino]hexanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

2-Amino-6-[(4-amino-2-hydroxybutyl)amino]hexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-[(4-amino-2-hydroxybutyl)amino]hexanoic acid involves its incorporation into eIF5A. This incorporation is essential for the activity of eIF5A, which in turn is crucial for the translation of specific mRNAs. The molecular targets include ribosomes and various translation factors, and the pathways involved are primarily related to protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Amino-6-[(4-amino-2-hydroxybutyl)amino]hexanoic acid apart is its specific role in the post-translational modification of eIF5A, which is unique among amino acids. This modification is critical for the function of eIF5A and, consequently, for protein synthesis and cell proliferation .

Properties

Molecular Formula

C10H23N3O3

Molecular Weight

233.31 g/mol

IUPAC Name

2-amino-6-[(4-amino-2-hydroxybutyl)amino]hexanoic acid

InChI

InChI=1S/C10H23N3O3/c11-5-4-8(14)7-13-6-2-1-3-9(12)10(15)16/h8-9,13-14H,1-7,11-12H2,(H,15,16)

InChI Key

BZUIJMCJNWUGKQ-UHFFFAOYSA-N

Canonical SMILES

C(CCNCC(CCN)O)CC(C(=O)O)N

Origin of Product

United States

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